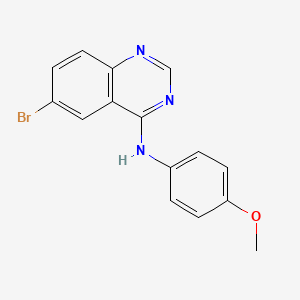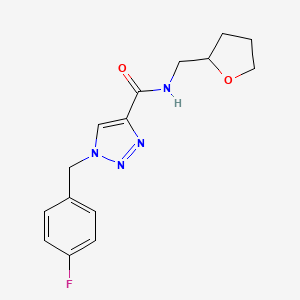
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is a compound with the CAS Number: 307538-25-6 . It has a molecular weight of 330.18 and is typically stored at room temperature . The compound is a powder in its physical form .
Synthesis Analysis
Quinazolines and quinazolinones are important heterocycles in medicinal chemistry . They possess a wide spectrum of biological properties and are considered as a privileged structure . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of considerable research .Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-N-(4-methoxyphenyl)-4-quinazolinamine . The InChI code is 1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) .Physical And Chemical Properties Analysis
The compound has a melting point of 195-197 degrees Celsius . It is a powder in its physical form .科学的研究の応用
Inhibition of Kinase Activity and Potential Anti-Cancer Applications
- ZD6474 as a Potent Inhibitor of Kinase Activity : ZD6474, a compound related to 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine, has been identified as a potent inhibitor of kinase insert domain-containing receptor (KDR/vascular endothelial growth factor receptor 2) tyrosine kinase activity. This inhibition translates into significant potential for treating various types of cancer, as demonstrated by its impact on tumor-induced neovascularization and tumor growth in multiple animal models (Wedge et al., 2002).
Synthetic Applications and Chemical Reactions
- Amination Reactions : Research has shown that derivatives of this compound can be effectively used in amination reactions with aryl, heteroaryl, and alkyl amines, indicating its versatility in synthetic chemistry (Garlapati et al., 2012).
Antimicrobial and Antitubercular Properties
- Potential Antimicrobial and Antitubercular Agents : Certain derivatives of this compound have shown significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Additionally, some compounds demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).
Pharmacokinetics and Metabolism
- Study on Tissue Distribution and Metabolism : Investigations into the pharmacokinetics of ZD6474 in animal models revealed insights into its tissue distribution and metabolism, essential for understanding its therapeutic potential and efficacy in treating cancers (Gustafson et al., 2006).
Apoptosis Induction and Anticancer Activity
- Induction of Apoptosis in Cancer Cells : N-methyl-4-(4-methoxyanilino)quinazolines, structurally related to this compound, have been found to induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents. The structure-activity relationship of the quinazoline ring in these compounds is a key factor in their efficacy (Sirisoma et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
Quinazolines and quinazolinones are a large class of biologically active compounds that have shown a broad spectrum of biological activities . Therefore, the synthesis of new quinazolinone derivatives with potent antimicrobial activity is a promising area of research . The future directions of research on 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine could involve exploring its potential biological activities and developing new synthetic methodologies.
特性
IUPAC Name |
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMOBOCUMOIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-25-6 |
Source


|
| Record name | 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)


![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)
![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)
